![molecular formula C22H20F3IO6S B2953308 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate CAS No. 1868173-47-0](/img/structure/B2953308.png)
4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate
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Overview
Description
“4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate” is a chemical compound with the molecular formula C22H20F3IO6S and a molecular weight of 596.36 . It appears as a white to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H20F3IO6S. It consists of a biphenyl group (two connected phenyl rings), a trimethoxyphenyl group (a phenyl ring with three methoxy groups), and an iodonium group, all connected together. The compound also includes a trifluoromethanesulfonate group .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It’s sensitive to light, air, and heat .Scientific Research Applications
Organic Synthesis: Arylation Agent
This compound is used as an arylating agent in organic synthesis, particularly in the introduction of biphenyl groups . Its ability to transfer the phenyl group to other molecules under mild conditions makes it valuable for constructing complex organic compounds.
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, this iodonium salt can be utilized to modify pharmaceuticals, enhancing their pharmacokinetic properties or reducing toxicity . Its role in drug design is crucial for developing new therapeutic agents.
Material Science: Polymer Modification
The compound finds application in material science for the modification of polymers. It can be used to introduce aromatic structures into polymer chains, potentially altering their thermal and mechanical properties .
Catalysis: Catalyst Precursor
It serves as a precursor for catalysts in various chemical reactions. The iodonium group can facilitate the activation of catalysts, improving their efficiency and selectivity .
Photoredox Catalysis: Photosensitizer
This iodonium salt is a potential photosensitizer in photoredox catalysis. It can absorb light and initiate electron transfer processes, which is essential for light-mediated chemical transformations .
Analytical Chemistry: Reagent for Detection
In analytical chemistry, it can be used as a reagent for the detection of certain chemical groups. Its high reactivity with specific functional groups makes it a useful tool for chemical analysis .
Surface Coating: Adhesion Promoter
The compound can act as an adhesion promoter in surface coating applications. It can improve the bonding between different materials, such as metals and polymers, by forming strong chemical linkages .
Nanotechnology: Nanoparticle Stabilizer
Lastly, in the field of nanotechnology, it can be employed to stabilize nanoparticles. It can provide a protective layer around nanoparticles, preventing aggregation and maintaining their desired properties .
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists . Contaminated clothing should be removed and washed before reuse .
properties
IUPAC Name |
(4-phenylphenyl)-(2,4,6-trimethoxyphenyl)iodanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IO3.CHF3O3S/c1-23-18-13-19(24-2)21(20(14-18)25-3)22-17-11-9-16(10-12-17)15-7-5-4-6-8-15;2-1(3,4)8(5,6)7/h4-14H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRDEKSXOLWQN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[I+]C2=CC=C(C=C2)C3=CC=CC=C3)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3IO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate | |
CAS RN |
1868173-47-0 |
Source
|
Record name | 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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